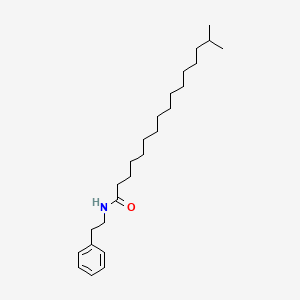
15-Methyl-N-(2-phenylethyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methyl-N-(2-phenylethyl)hexadecanamide is a fatty amide compound with the molecular formula C24H41NO It is a derivative of hexadecanamide, where a methyl group is attached to the 15th carbon and a phenylethyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-N-(2-phenylethyl)hexadecanamide typically involves the reaction of hexadecanoic acid with 2-phenylethylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
15-Methyl-N-(2-phenylethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
15-Methyl-N-(2-phenylethyl)hexadecanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 15-Methyl-N-(2-phenylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the fatty amide structure may influence the compound’s solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Phenylethyl)hexadecanamide: Similar structure but lacks the methyl group at the 15th carbon.
Hexadecanamide: The parent compound without the phenylethyl group.
Palmitamide: Another fatty amide with a similar carbon chain length but different substituents.
Uniqueness
15-Methyl-N-(2-phenylethyl)hexadecanamide is unique due to the presence of both the methyl group and the phenylethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
921607-18-3 |
|---|---|
Molekularformel |
C25H43NO |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
15-methyl-N-(2-phenylethyl)hexadecanamide |
InChI |
InChI=1S/C25H43NO/c1-23(2)17-13-10-8-6-4-3-5-7-9-11-16-20-25(27)26-22-21-24-18-14-12-15-19-24/h12,14-15,18-19,23H,3-11,13,16-17,20-22H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
KWKDJTRIOTUJBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


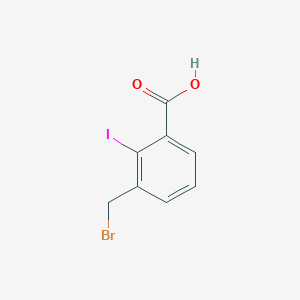

![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
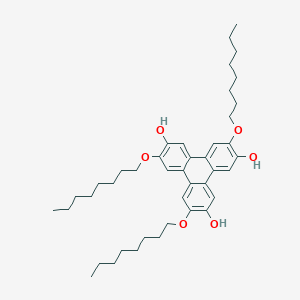

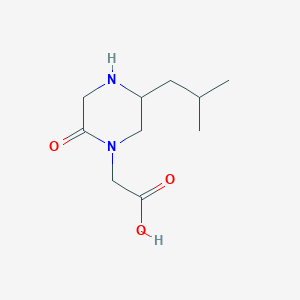
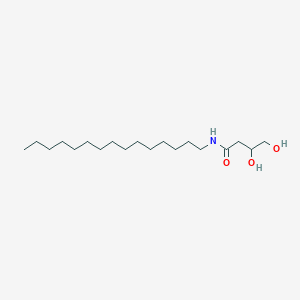
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
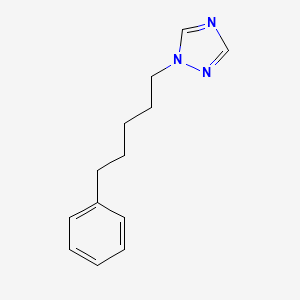
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
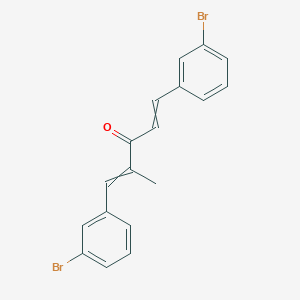
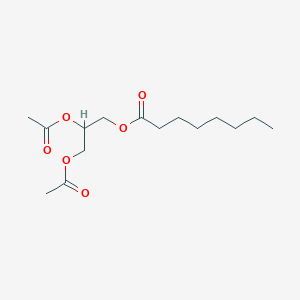
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
